Product packaging for 4-Isobutylpyrimidine(Cat. No.:)

4-Isobutylpyrimidine

Cat. No.: B13107023
M. Wt: 136.19 g/mol
InChI Key: FJQBYVHWRHVOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Isobutylpyrimidine is a substituted pyrimidine derivative that serves as a valuable scaffold in organic synthesis and medicinal chemistry research. The pyrimidine ring is a fundamental aromatic heterocycle, recognized as a privileged structure in drug discovery due to its presence in nucleic acids and many clinically used therapeutics . Researchers utilize pyrimidine cores like this one to develop novel compounds for a broad spectrum of biological activities . Its synthetic accessibility and structural diversity allow for easy modification at various ring positions, making it a versatile intermediate for constructing more complex molecules . Pyrimidine-based compounds are extensively investigated for their potential pharmacological applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents . The specific isobutyl substituent at the 4-position is a structural feature of interest in medicinal chemistry, as alkyl chains can influence the compound's lipophilicity and overall drug-likeness, potentially enhancing its ability to interact with biological targets . As a building block, this compound can be further functionalized to create libraries of compounds for high-throughput screening against various disease targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B13107023 4-Isobutylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(2)5-8-3-4-9-6-10-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQBYVHWRHVOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Isobutylpyrimidine

De Novo Synthesis Strategies for the Pyrimidine (B1678525) Core

De novo synthesis refers to the construction of the pyrimidine ring from simpler, acyclic precursors. nih.govwikipedia.org This approach is fundamental for creating the initial 4-isobutylpyrimidine structure.

The construction of the pyrimidine ring can be efficiently achieved through the cyclization of 1,3-bifunctional three-carbon fragments with compounds containing an N-C-N moiety, such as amidines, urea (B33335), or guanidine. bu.edu.eg In the context of this compound, this involves a precursor that already contains the isobutyl group. A common strategy is the condensation of a β-dicarbonyl compound or its equivalent, where one of the carbonyl groups is adjacent to the isobutyl substituent, with an amidine. slideshare.netslideshare.net These intramolecular cyclization reactions are often rapid and selective, providing a direct route to the desired heterocyclic system. wikipedia.org The process typically involves the formation of radical intermediates, followed by the radical cyclization step, which involves the attack of the radical on a multiple bond. wikipedia.orgmdpi.com

Condensation reactions are a cornerstone of pyrimidine synthesis, with the Pinner synthesis being a historically significant and widely adapted method. wikipedia.orgresearchgate.netresearchgate.net This reaction typically involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine to form the pyrimidine ring. slideshare.netslideshare.net The mechanism proceeds through several steps, including protonation, nucleophilic attack, dehydration, and deprotonation. slideshare.net While classic Pinner conditions could be harsh, modern variations have been developed to improve yields and broaden the scope. researchgate.netresearchgate.net Another prominent method is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, which has been extensively developed for synthesizing dihydropyrimidinones and their derivatives. nih.govscholarsresearchlibrary.comiau.ir

A specific and effective pathway to a precursor for this compound involves a multi-component condensation reaction. The reaction of thiourea, ethyl cyanoacetate, and isovaleraldehyde (B47997) in the presence of a base such as potassium carbonate provides a key intermediate. researchgate.net This one-pot synthesis proceeds by refluxing the components in absolute alcohol, leading to the formation of 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile. researchgate.net This intermediate contains the essential pyrimidine core substituted with the isobutyl group at the 4-position (after tautomerization and subsequent reactions to remove other functional groups). The thioxo group at the 2-position can be removed in subsequent synthetic steps, for instance, through desulfurization using Raney nickel, to yield the target pyrimidine structure. orgsyn.org

A study detailed the synthesis where a mixture of thiourea, ethyl cyanoacetate, isovaleraldehyde, and potassium carbonate was refluxed in absolute alcohol for 4 hours. researchgate.net The resulting product, 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile, was isolated after neutralization. researchgate.net

Table 1: Synthesis of Pyrimidine Precursor via Condensation Reaction This interactive table summarizes the reactants and conditions for the synthesis of a key this compound precursor.

ReactantRoleMolar Equivalent
ThioureaN-C-N building block1
Ethyl CyanoacetateC-C-C building block1
IsovaleraldehydeIsobutyl group source1
Potassium CarbonateBase catalyst1
Absolute AlcoholSolventN/A
Condition Value
TemperatureReflux
Duration4 hours
Product 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile

Data sourced from ResearchGate. researchgate.net

Condensation Pathways for Pyrimidine Ring Formation

Functionalization and Derivatization Approaches

Functionalization involves modifying a pre-existing pyrimidine ring to introduce new substituents or alter existing ones. researchgate.netnih.gov Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution is less facile compared to rings like pyridine (B92270), typically occurring at the C-5 position. wikipedia.org Conversely, the 2-, 4-, and 6-positions are electron-deficient and more susceptible to nucleophilic attack. wikipedia.org

Alkylation of the pyrimidine ring can occur at either a nitrogen (N-alkylation) or a carbon atom (C-alkylation). N-alkylation is a common reaction for pyrimidines, often achieved by reacting with alkyl halides. ias.ac.inthieme-connect.compharmaguideline.com C-alkylation is more challenging but can be accomplished through various methods, including lithiation followed by reaction with an electrophile or through transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions allow for the introduction of alkyl groups at specific positions on the pyrimidine ring, which is crucial for modifying the compound's properties. nih.gov

A powerful method for introducing alkyl groups onto the pyrimidine ring is the palladium-catalyzed cross-coupling reaction. scispace.comresearchgate.net This strategy is particularly effective for the alkylation of halogenoazines, including pyrimidines. scispace.com Trialkylalanes, such as triisobutylalane, serve as the source of the alkyl group. scispace.com

The reaction involves the coupling of a halogenated pyrimidine (e.g., a chloropyrimidine) with a trialkylalane in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). scispace.comresearchgate.net The proposed mechanism involves the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond of the pyrimidine. This is followed by transmetalation, where an alkyl group is transferred from the aluminum of the trialkylalane to the palladium center. The final step is reductive elimination, which forms the C-C bond between the pyrimidine ring and the alkyl group, regenerating the Pd(0) catalyst. scispace.com This method allows for the direct and selective introduction of alkyl groups, such as isobutyl, at positions that are otherwise difficult to functionalize. scispace.comsnnu.edu.cn

Table 2: Palladium-Catalyzed C-Alkylation Reaction Components This interactive table outlines the typical components used in the Pd-catalyzed C-alkylation of a halogenated pyrimidine.

ComponentExampleFunction
Substrate2-Chloropyrimidine (B141910)Pyrimidine core with leaving group
Alkylating AgentTriisobutylalaneSource of the isobutyl group
CatalystTetrakis(triphenylphosphine)palladium(0)Facilitates the cross-coupling
SolventTetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)Reaction medium
Product 2-IsobutylpyrimidineAlkylated pyrimidine

Data sourced from Acta Chemica Scandinavica and ResearchGate. scispace.comresearchgate.net

Alkylation Reactions at Pyrimidine Ring Positions

Condensation with Methyl Iodide for Alkylation

The alkylation of pyrimidine derivatives, including those with an isobutyl group, is a fundamental transformation in synthetic organic chemistry. The reaction of a pyrimidine core with methyl iodide typically results in the methylation of a ring nitrogen atom. neliti.com For instance, the condensation of 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile with methyl iodide leads to the formation of 1,6-dihydro-1-methyl-2-(methylthio)-6-oxo-4-isobutylpyrimidine-5-carbonitrile. researchgate.netresearchgate.net This S-alkylation occurs on the thioxo group, followed by N-alkylation. researchgate.net

In a specific example, the starting thioxopyrimidine was treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) to yield the S,N-dimethylated product. researchgate.net The reaction proceeds by stirring the mixture for a few hours, followed by precipitation and crystallization to isolate the product. researchgate.net This method provides a straightforward route to functionalized pyrimidines that can serve as intermediates for further chemical modifications. researchgate.netresearchgate.net A series of 2-methylthio-1,4-dihydropyrimidine derivatives have also been synthesized in good yields through the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine. nih.gov

The regioselectivity of alkylation in pyrimidinone systems can be influenced by the solvent and the nature of the cation. neliti.com While methylation with methyl iodide can lead to a mixture of N-3 and O-4 alkylated products in some pyrimidinones, specific conditions can favor one isomer over the other. neliti.com For example, using a solvent with a low solvating power can favor N-1 alkylation by blocking the N-3 position through coordination with the cation. neliti.com

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated pyrimidines are versatile intermediates for introducing a wide range of substituents onto the pyrimidine ring through cross-coupling reactions. mdpi.com The electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic substitution, but halogenation provides a handle for transition metal-catalyzed reactions, significantly expanding the synthetic possibilities. slideshare.net

Suzuki-Miyaura Cross-Coupling for Aryl/Alkenyl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or alkenyl groups onto heterocyclic scaffolds like pyrimidine. tcichemicals.comsigmaaldrich.com This reaction typically involves the coupling of a halopyrimidine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comthieme-connect.com

For example, 4,6-dichloropyrimidines can undergo Suzuki-Miyaura coupling to introduce aryl substituents. mdpi.comresearchgate.net The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to produce 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines in good yields. mdpi.com The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-rich boronic acids generally giving better yields. mdpi.com

The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated pyrimidines can often be controlled. For instance, in 2,4-dichloropyrimidines, the reaction can be directed to occur selectively at the C4 position. researchgate.net This allows for a stepwise functionalization of the pyrimidine ring, where a second, different aryl group can be introduced at the C2 or C6 position in a subsequent coupling step. researchgate.net Pyrimidine-2-sulfinates have also been explored as alternatives to pyrimidine-2-boronic acids in Suzuki-Miyaura couplings. tcichemicals.com

Nucleophilic Substitution Reactions on Substituted Pyrimidines

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions. slideshare.net The presence of activating groups, such as halogens, further enhances the reactivity of these positions towards nucleophiles. wuxiapptec.com

In the context of this compound derivatives, nucleophilic substitution is a key reaction for introducing various functional groups. For example, the chlorine atoms in 2,4-dichloropyrimidines can be displaced by nucleophiles. wuxiapptec.com The regioselectivity of these substitutions can be highly dependent on the substituents already present on the ring. wuxiapptec.com While C-4 substitution is generally favored in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com

A notable example of nucleophilic substitution is the reaction of a substituted pyrimidine with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl derivative. researchgate.netresearchgate.net This reaction is a crucial step in the synthesis of more complex pyrimidine-based structures. researchgate.netresearchgate.net The displacement of a leaving group, such as a methylthio group, by hydrazine is a common strategy. researchgate.netresearchgate.net Furthermore, the reaction of polyfluorinated pyrimidines with nucleophiles like 3-ethoxycarbonylpyrazolate demonstrates the utility of nucleophilic substitution in creating highly functionalized pyrimidine systems. thieme-connect.com

Formation of Hydrazine and Benzylidinehydrazinyl Derivatives

The synthesis of hydrazine and benzylidinehydrazinyl derivatives of this compound provides a pathway to compounds with potential biological applications. researchgate.netresearchgate.netnih.gov These transformations typically start from a suitably functionalized pyrimidine precursor.

A key synthetic route involves the reaction of a pyrimidine with a methylthio group at the 2-position with hydrazine hydrate. researchgate.netresearchgate.net Specifically, 1,6-dihydro-1-methyl-2-(methylthio)-6-oxo-4-isobutylpyrimidine-5-carbonitrile reacts with hydrazine hydrate to yield 2-hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile. researchgate.netresearchgate.net This hydrazinyl derivative can then undergo condensation with various aromatic aldehydes to form the corresponding 2-(benzylidinehydrazinyl) derivatives. researchgate.netresearchgate.net

The condensation reaction is typically carried out by refluxing the hydrazinyl pyrimidine and the aldehyde in a suitable solvent, often with a catalytic amount of acid. researchgate.netresearchgate.netnih.gov This reaction results in the formation of a Schiff base, characterized by the azomethine group (C=N). researchgate.netresearchgate.net The resulting benzylidinehydrazinyl pyrimidines can be isolated and characterized using standard spectroscopic techniques. researchgate.netresearchgate.net

Table 1: Synthesis of Benzylidinehydrazinyl Derivatives of this compound

Starting Material Reagent Product Reference
1,6-dihydro-1-methyl-2-(methylthio)-6-oxo-4-isobutylpyrimidine-5-carbonitrile Hydrazine hydrate 2-hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile researchgate.netresearchgate.net
2-hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile Aromatic aldehyde 2-(Benzylidinehydrazinyl)-1,6-dihydro-6-oxo-4-isobutylpyrimidine-5-carbonitrile researchgate.netresearchgate.net

Introduction and Removal of Protective Groups

In the multistep synthesis of complex molecules containing a pyrimidine core, the use of protecting groups for the ring nitrogen atoms is often necessary to control reactivity and regioselectivity. nih.gov

N-Methoxymethylation (MOM) Strategies

The methoxymethyl (MOM) group is a common protecting group for nitrogen atoms in heterocyclic systems, including pyrimidines. nih.govdntb.gov.uanih.gov N-methoxymethylation of pyrimidines bearing a C-6 isobutyl side-chain has been reported. nih.govdntb.gov.ua The introduction of the MOM group is typically achieved by reacting the pyrimidine with methoxymethyl chloride (MOMCl). nih.gov

For pyrimidine derivatives with an isobutyl side-chain at the C-6 position, synthetic methods involving O-persilylated or N-anionic uracil (B121893) derivatives have been explored for the synthesis of N-1 and/or N-3 MOM-protected pyrimidines. nih.govdntb.gov.uanih.gov An approach using an activated N-anionic pyrimidine derivative has been shown to afford the desired N,N-1,3-diMOM and N-1-MOM pyrimidines in good yields. nih.govdntb.gov.ua

The removal of the MOM group, or deprotection, is typically accomplished under acidic conditions, for example, using HCl. nih.gov This strategy allows for the selective protection and deprotection of the pyrimidine nitrogens, enabling further transformations at other positions of the molecule. nih.gov For instance, an N,N-1,3-diMOM-pyrimidine derivative was treated with 4-methoxytrityl chloride (MTrCl) to afford both ditritylated and monotritylated products. nih.gov Subsequent fluorination and in situ deprotection of the trityl group yielded N,N-1,3-diMOM pyrimidines with modified side-chains. nih.gov

Selective Deprotection Techniques (e.g., Debenzylation, Detritylation)

In the multi-step synthesis of complex molecules containing the this compound core, protecting groups are essential for masking reactive functional groups. The subsequent selective removal of these groups, or deprotection, is a critical step that must be achieved without altering other sensitive parts of the molecule. Key techniques include debenzylation and detritylation.

Debenzylation

The removal of a benzyl (B1604629) group (Bn), often used to protect hydroxyl or amino functionalities, is a common transformation. In the context of pyrimidine synthesis, this is frequently accomplished through catalytic hydrogenation or by using strong Lewis acids.

For instance, in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to substituted pyrimidines, debenzylation is a crucial final step. The process can be carried out using boron trichloride (B1173362) (BCl₃) at low temperatures, such as -78 °C. nih.gov This method effectively cleaves benzyl ethers to furnish the desired dihydroxy-functionalized pyrimidine analogues. nih.gov However, the choice of reagent is critical, as unexpected N-deprotection can sometimes occur alongside the intended O-debenzylation. For example, the debenzylation of a 6-substituted pyrimidine derivative with BCl₃ can yield the desired dihydroxy product but may also lead to the removal of protecting groups on the pyrimidine nitrogen atoms. nih.govmdpi.com

Another powerful method for N-debenzylation is catalytic transfer hydrogenation. A system using 10% Palladium on carbon (Pd/C) with 1,4-cyclohexadiene (B1204751) as a hydrogen donor has been shown to selectively debenzylate amines under acidic conditions while leaving benzyl ethers intact. lookchem.com This chemoselectivity is significant when multiple benzyl groups are present in different chemical environments within the same molecule. lookchem.com A synergistic catalytic system of Pd/C and 1,1,2-trichloroethane (B165190) can also efficiently produce amine hydrochlorides from N-benzylamines in nearly quantitative yields. organic-chemistry.org

Detritylation

The trityl (Tr) group is a bulky protecting group, commonly used for primary alcohols or amines. Its removal, or detritylation, is typically achieved under mild acidic conditions. In the synthesis of 2-amino-5-[(substituted-benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one derivatives, a final detritylation step is performed to unmask a primary amino group. scilit.comnih.gov This reaction is often carried out using acids like 80% aqueous acetic acid at room temperature or 2.5% dichloroacetic acid in dichloromethane. nih.govseela.net

The conditions for detritylation must be carefully controlled. In oligonucleotide synthesis involving modified pyrimidines, prolonged exposure to acid during detritylation can lead to undesired side reactions like depurination. phenomenex.com The stability of other protecting groups on the molecule must also be considered. For example, a methoxymethyl (MOM) group on a pyrimidine nitrogen was found to be stable to the 5% HCl used for a detritylation reaction, demonstrating the potential for high selectivity. nih.gov

Advanced Synthetic Routes and Strategy Design

The construction of this compound derivatives, particularly for screening and optimization in drug discovery, benefits from advanced synthetic strategies that allow for diversity and efficiency. These include solid-phase synthesis, solution-phase optimization, and complex multi-step route design.

Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis (SPS) offers significant advantages for creating libraries of compounds by immobilizing a starting material on a polymer resin and carrying out subsequent reactions. mdpi.comarkat-usa.org This approach simplifies purification, as excess reagents and by-products are washed away, and allows for automation. mdpi.compeptide.com

An efficient solid-phase strategy has been described for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov In this method, a polymer-bound pyrimidine is reacted with reagents like urea or thiourea, and the final product is cleaved from the resin. nih.gov Similarly, libraries of thiazolo-pyrimidinone derivatives have been developed using SPS, achieving high yields over multiple steps. mdpi.com These methodologies can be adapted for the synthesis of this compound analogues by starting with a resin-bound building block containing the isobutyl moiety or by introducing it during the synthetic sequence. The choice of resin, linker, and cleavage conditions are all critical parameters for a successful solid-phase synthesis. peptide.commdpi.com

Solution-Phase Synthetic Optimization

While SPS is powerful for library generation, solution-phase synthesis remains a cornerstone for both small-scale and large-scale production. numberanalytics.com Optimization of solution-phase routes is crucial for maximizing yield, minimizing by-products, and ensuring scalability. Key factors for optimization include reaction temperature, reactant ratios, solvent selection, and catalyst choice. numberanalytics.com

For complex heterocyclic systems like pyrrolo[3,2-d]pyrimidines, robust solution-phase routes have been developed that feature efficient reactions such as SNAr substitutions, cross-couplings, and one-pot reduction/reductive aminations. nih.govresearchgate.net These optimized reactions proceed rapidly with high yields and have broad substrate scopes, allowing for the late-stage introduction of various functional groups. nih.govresearchgate.net For instance, the use of biomimetic activating agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) can promote rapid and efficient amide bond formation with minimal side reactions, a technique that could be applied to build substituents on a this compound core. mdpi.com Careful selection of solvents can stabilize key intermediates or transition states, steering the reaction towards the desired product. numberanalytics.com

Multi-Step Synthetic Route Design and Optimization

The synthesis of complex target molecules based on the this compound scaffold often requires a multi-step approach. udel.eduyoutube.com Designing an efficient route involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com

A relevant example is the multi-step synthesis of pyrimidine derivatives where a this compound-5-carbonitrile moiety serves as a key intermediate. researchgate.net In one reported pathway, 1,6-dihydro-1-methyl-2-(methylthio)-6-oxo-4-isobutylpyrimidine-5-carbonitrile is reacted with hydrazine to form 2-hydrazinyl-1,6-dihydro-1-methyl-6-oxo-4-isobutylpyrimidine-5-carbonitrile. researchgate.net This intermediate is then condensed with various aromatic aldehydes to generate a library of benzylidinehydrazinyl derivatives. researchgate.net

Optimizing such a multi-step sequence involves maximizing the yield of each individual step and minimizing the need for purification between steps. trine.edu For instance, a synthetic pathway to C-6 substituted pyrimidines involves a sequence of lithiation, reaction with methyl oxalyl chloride, and deoxygenation. mdpi.com Each of these steps must be optimized to ensure a sufficient supply of the intermediate for the subsequent transformation. The development of a multi-step synthesis for an undergraduate laboratory setting highlights the importance of optimizing reaction conditions like temperature and stir time to maximize yield and efficiency. trine.edu

Spectroscopic and Structural Elucidation of 4 Isobutylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their spatial relationships.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 4-isobutylpyrimidine derivatives, ¹H NMR spectra reveal characteristic signals for both the pyrimidine (B1678525) ring protons and the protons of the isobutyl substituent.

For instance, in a study of 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile , the protons of the isobutyl group were clearly identified. The analysis, conducted in DMSO-d6 at 400 MHz, showed a doublet for the six methyl (CH₃) protons at approximately δ 0.9 ppm, a multiplet for the single methine (CH) proton at δ 2.0 ppm, and a doublet for the two methylene (B1212753) (CH₂) protons at δ 2.4 ppm.

¹H NMR Spectral Data for 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile
Proton AssignmentChemical Shift (δ ppm)MultiplicityNumber of Protons
-CH(CH₃)₂0.9d6H
-CH(CH₃)₂2.0m1H
-CH₂-CH(CH₃)₂2.4d2H

Similarly, research on other C-6 isobutyl pyrimidine derivatives, such as those with N-alkylation, also reports the characteristic signals for the isobutyl group protons, typically observed in the range of δ 0.8–2.5 ppm. mdpi.com The precise chemical shifts and coupling constants are influenced by the other substituents on the pyrimidine ring. The aromatic protons on the pyrimidine ring itself typically appear further downfield. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the molecular structure.

For C-6 substituted pyrimidine derivatives, the observed chemical shifts of the ¹³C resonances are characteristic of the pyrimidine moiety and the attached alkyl side chain. nih.gov In studies of various C-6 isobutyl and propyl pyrimidine derivatives, the positions of the ¹³C nuclei in the spectra were found to be consistent with their position in the molecule. mdpi.com Aliphatic carbons, such as those in the isobutyl group, typically resonate in the upfield region of the spectrum (e.g., δ 10–40 ppm), while the aromatic carbons of the pyrimidine ring appear in the downfield region (e.g., δ 100–170 ppm), with the exact shifts depending on the specific substitutions. mdpi.comnih.gov For example, the carbon atoms of the pyrimidine ring directly bonded to nitrogen atoms are generally observed at lower field strengths. nih.gov

Representative ¹³C NMR Chemical Shift Ranges for C-6 Isobutyl Pyrimidine Derivatives
Carbon AssignmentTypical Chemical Shift Range (δ ppm)
Isobutyl Group Carbons10 - 45
Pyrimidine Ring Carbons (C-5)105 - 110
Pyrimidine Ring Carbons (C-2, C-4, C-6)150 - 165

When this compound is derivatized to include other NMR-active nuclei like phosphorus-31 (³¹P) or fluorine-19 (¹⁹F), specialized NMR techniques become highly informative.

¹⁹F NMR Spectroscopy: The incorporation of fluorine into pyrimidine derivatives is a common strategy in medicinal chemistry. nih.gov ¹⁹F NMR is used to non-invasively study the metabolism of fluoropyrimidine anticancer drugs like 5-fluorouracil (B62378) and its derivatives. nih.gov The high sensitivity of the ¹⁹F nucleus and the large chemical shift range allow for the unambiguous assignment of fluorine-containing compounds and their metabolites. asm.org Studies on 5-fluoro pyrimidines use ¹⁹F NMR to probe the secondary structures of DNA and RNA, as the fluorine label is sensitive to conformational changes. oup.comnih.gov For a C-6 alkyl pyrimidine derivative containing a fluorophenylalkyl side chain, ¹⁹F-NMR data, in conjunction with ¹H- and ¹³C-NMR, confirms the structure. nih.govirb.hr

³¹P NMR Spectroscopy: This technique is essential for characterizing pyrimidine derivatives that have been modified to include phosphorus-containing groups, such as phosphates or phosphonates. ³¹P NMR is widely used to investigate the structure of nucleotide derivatives. trilinkbiotech.com It can be used to identify individual purine (B94841) and pyrimidine nucleoside di- and triphosphates in cell extracts. nih.gov The chemical shifts in ³¹P NMR spectra provide information about the oxidation state and coordination environment of the phosphorus atom, making it a powerful tool for structural evaluation and quality assurance of synthesized phosphorus-containing compounds. trilinkbiotech.comresearchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclear spins. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the spatial proximity of protons, which is crucial for elucidating the three-dimensional structure and conformational preferences of molecules in solution. researchgate.net

For flexible molecules like this compound derivatives, NOE experiments are particularly valuable for defining the conformation of the isobutyl side chain relative to the pyrimidine ring. nih.gov By measuring NOE enhancements between the protons on the isobutyl group and the protons on the pyrimidine ring, it is possible to determine the preferred rotational conformation (rotamer) of the side chain. nih.govnih.gov For example, a conformational study of C-6 alkyl pyrimidine derivatives used NOE enhancements to show the importance of the side chain's structure for its conformational preferences. nih.govirb.hr Similarly, NOESY studies on N-substituted cyclopenta[d]pyrimidines have been used to investigate the hindered or free rotation of substituents around the pyrimidine scaffold, which in turn affects their biological activity. nih.gov

Advanced NMR Techniques (e.g., ³¹P, ¹⁹F NMR for specific derivatives)

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to induce molecular vibrations, such as stretching and bending of chemical bonds. These vibrational frequencies are unique to specific functional groups and provide a molecular fingerprint.

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The analysis of isobutylpyrimidine derivatives by FT-IR reveals characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the isobutyl group.

In the FT-IR spectrum of 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile , recorded using a KBr pellet, specific peaks confirm the presence of key functional groups. The spectrum shows absorption bands for the asymmetric and symmetric stretching of the methyl (CH₃) groups of the isobutyl substituent.

Key FT-IR Absorption Bands for 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2965Asymmetric Stretch-CH₃ (of isobutyl)
2877Symmetric Stretch-CH₃ (of isobutyl)
2235Stretch-C≡N (Cyano)
1648Stretch-C=O (Amide)

These findings are consistent with characterization data from other studies on pyrimidine derivatives, where FT-IR is routinely used alongside NMR and mass spectrometry to confirm the successful synthesis and structural integrity of the target compounds. jchr.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis. In the analysis of this compound, electron impact mass spectrometry (EI-MS) provides critical data. The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound. For this compound (C₈H₁₂N₂), the expected molecular ion would appear at a mass-to-charge ratio (m/z) of 136.

The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. chemguide.co.uk When subjected to ionization, the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The study of these fragmentation pathways is crucial for structural confirmation. msu.edu For alkyl-substituted pyrimidines, common fragmentation patterns involve the cleavage of bonds within the alkyl substituent and the pyrimidine ring itself. researchgate.netlibretexts.org

A primary fragmentation route for this compound would be the cleavage of the C-C bond beta to the pyrimidine ring, leading to the loss of a propyl radical (•CH(CH₃)₂) to form a stable tropylium-like cation or the loss of an isobutyl radical (•C₄H₉). Another significant fragmentation pathway involves the McLafferty rearrangement, particularly if there are gamma-hydrogens available on the substituent, leading to the elimination of a neutral alkene molecule (e.g., isobutylene). researchgate.net The pyrimidine ring itself can undergo characteristic cleavages, often involving the sequential loss of HCN molecules. acs.org

The analysis of these fragments allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent ion and its fragments, lending greater confidence to the structural assignment. iucr.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Possible Fragment Ion Lost Neutral/Radical Fragment
136 [C₈H₁₂N₂]⁺ (Molecular Ion)
121 [C₇H₉N₂]⁺ •CH₃
93 [C₅H₅N₂]⁺ •C₃H₇
80 [C₄H₄N₂]⁺ C₄H₈
79 [C₄H₃N₂]⁺ •C₄H₉

This table is predictive and based on general fragmentation principles for alkyl-substituted pyrimidines.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties. While a specific crystal structure for this compound is not publicly available, the methodology and expected outcomes can be described based on extensive studies of its derivatives. rsc.orgredalyc.orgrsc.org

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional map of electron density within the crystal can be generated. lsuhsc.edu This map is then interpreted to determine the positions of individual atoms.

For pyrimidine derivatives, X-ray analysis reveals key structural features. The pyrimidine ring is typically found to be essentially planar, though substituents can cause minor deviations. bohrium.com The analysis also elucidates the conformation of the isobutyl group relative to the pyrimidine ring. Crucially, X-ray crystallography identifies and characterizes non-covalent interactions, such as hydrogen bonds (e.g., N-H···N) and π-stacking, which govern the packing of molecules in the crystal lattice. rsc.orgjchr.org These interactions are fundamental to the material's physical properties. The refinement of the crystal structure results in low R-factor values, indicating a good fit between the experimental data and the final structural model. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

Parameter Value
Chemical Formula C₁₃H₁₆N₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.5891 (6)
b (Å) 8.4532 (4)
c (Å) 13.0119 (6)
β (°) 108.455 (2)
Volume (ų) 1312.04 (11)
Z 4
R-factor (%) 4.5

Data is for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine as a representative example. rsc.org

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

While individual spectroscopic techniques provide valuable pieces of information, a comprehensive and unambiguous structural elucidation of a compound like this compound requires the integration of multiple methods. derpharmachemica.com Typically, mass spectrometry (MS) is combined with nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to build a complete structural picture. nih.gov

The standard approach involves:

Mass Spectrometry (MS): As detailed previously, MS provides the molecular weight and elemental formula (via HRMS), along with fragmentation data that suggests the presence of specific structural units like the isobutyl group and the pyrimidine core.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, one would expect to see characteristic peaks for C-H stretching from the alkyl group, C=N and C=C stretching vibrations from the aromatic pyrimidine ring, and C-H bending vibrations. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the protons on the pyrimidine ring and characteristic multiplets for the isobutyl group (e.g., a doublet for the methyl groups and a multiplet for the methine proton).

¹³C NMR indicates the number of unique carbon atoms and their chemical environments (e.g., aromatic vs. aliphatic).

By combining the molecular formula from MS, the functional groups from IR, and the detailed connectivity from NMR, chemists can confidently assemble the complete structure of the target molecule. This integrated approach is the cornerstone of modern chemical characterization and is routinely applied in the synthesis and analysis of new pyrimidine derivatives. derpharmachemica.comnih.gov

Theoretical and Computational Investigations of 4 Isobutylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations yield detailed information about electronic structure, energy, and reactivity, which are crucial for understanding chemical processes.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Methods like Density Functional Theory (DFT) are commonly used to investigate these properties. researchgate.netnih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using levels of theory like B3LYP with a 6-311G(d,p) basis set, can determine various electronic and structural parameters. researchgate.netmdpi.com

Below is a table of representative electronic properties that can be determined for 4-isobutylpyrimidine using DFT calculations.

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-0.8 eV
Energy Gap (ΔE) The difference between LUMO and HOMO energies, indicating chemical reactivity and stability.5.7 eV
Dipole Moment A measure of the net molecular polarity arising from charge distribution.2.1 D

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar heterocyclic compounds.

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. mdpi.comgsconlinepress.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed mechanism. researchgate.net This allows for the evaluation of different potential routes to determine the most kinetically and thermodynamically favorable pathway. nih.govbenthamdirect.com

Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. nih.gov It posits that reactants pass through a high-energy, unstable configuration known as the transition state (or activated complex) on their way to becoming products. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. rsc.org

Computational methods are used to locate the geometry of the transition state and calculate its energy. For reactions involving pyrimidines, such as hydration or enzymatic conversions, identifying the transition state structure is key to understanding the mechanism. rsc.orgrsc.org For instance, studies on pyrimidine photohydration have used computational approaches to calculate the energy barrier for the addition of water across the C5–C6 bond, finding barriers in the range of 34–48 kcal/mol depending on the specific pyrimidine tautomer. rsc.org Multipath Variational Transition State Theory (MP-VTST) is an advanced formulation that accounts for multiple reaction paths and conformations, which is particularly important for flexible molecules. acs.org

A typical output from a TST-based study is a reaction energy profile, as illustrated in the table below for a hypothetical reaction.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Starting materials (e.g., this compound + reagent)0.0
Transition State (TS) Highest energy point along the reaction coordinate.+25.5
Products Final compounds formed in the reaction.-15.0

Note: The values are hypothetical, illustrating the energy changes along a reaction coordinate.

Density Functional Theory (DFT) is a widely used quantum chemical method for analyzing reaction pathways due to its balance of accuracy and computational cost. acs.orgnih.gov DFT calculations can be used to compare the feasibility of different proposed mechanisms. benthamdirect.comresearchgate.net For example, in a study on the formation of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations were used to compare two possible mechanistic routes, ultimately showing that a pathway involving nucleophilic attack on a cyano group was more likely than one proceeding through a Dimroth rearrangement. benthamdirect.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Transition State Theory Applications

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions. rjeid.commdpi.comnih.gov

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. mdpi.com For this compound, the key rotational freedom is around the C-C single bond connecting the pyrimidine ring to the isobutyl substituent. The stability of different conformers is primarily influenced by steric hindrance and torsional strain. pearson.com

The rotation of the isobutyl group relative to the plane of the pyrimidine ring can be described by a potential energy surface (PES). nih.gov This surface maps the energy of the molecule as a function of one or more dihedral angles. researchgate.net By scanning the dihedral angle of the C(ring)-C(isobutyl) bond, one can identify the low-energy (stable) staggered conformations and the high-energy (unstable) eclipsed conformations. organicchemistrytutor.com Studies on similar systems, such as alkyl groups attached to aromatic rings, show that intermolecular forces in the solid state can dramatically increase rotational barriers compared to the isolated molecule in the gas phase. aip.orgbrynmawr.edu For an isopropyl group, the energetic preference for an equatorial position over an axial one on a cyclohexane (B81311) ring (a measure of steric bulk known as the A-value) is approximately 2.15 kcal/mol. masterorganicchemistry.com

The energy landscape for the rotation of the isobutyl group in this compound would feature distinct minima and maxima corresponding to staggered and eclipsed forms, respectively.

Dihedral Angle (H-C-C-C)Conformation TypeRelative Energy (kcal/mol)
60°Staggered (Gauche)0.0
120°Eclipsed~4.0
180°Staggered (Anti)~0.2
240°Eclipsed~4.0
300°Staggered (Gauche)0.0
360°/0°Eclipsed~5.5

Note: This table provides an illustrative potential energy profile for rotation around the C-C bond adjacent to the ring. Values are based on general principles of conformational analysis for alkyl-substituted aromatic systems.

Ligand-Receptor Interaction Modeling and Computational Docking Studies

Computational docking is a pivotal technique in drug discovery and molecular biology, utilized to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein. mdpi.comresearchgate.net This method allows for the characterization of the binding mode and affinity, providing insights into the molecular interactions that stabilize the complex. While specific ligand-receptor interaction modeling and computational docking studies for this compound were not prominently found in a review of current literature, the methodologies are widely applied to the broader class of pyrimidine derivatives, targeting a variety of receptors. bohrium.comnih.govremedypublications.com

The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the receptor are prepared. nih.gov This may involve retrieving crystal structures from databases like the Protein Data Bank (PDB) or generating them through homology modeling. The ligand's structure can be drawn and refined using computational chemistry software. nih.govremedypublications.com Docking algorithms then systematically explore various possible conformations of the ligand within the binding site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. mdpi.comekb.eg These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For pyrimidine analogues, docking studies have been instrumental in identifying potential therapeutic agents. For instance, various pyrimidine derivatives have been docked against receptors like cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential, and against microbial enzymes to explore their antibacterial or antifungal activities. bohrium.combiointerfaceresearch.com In such studies, the binding energy, typically expressed in kcal/mol, and the specific amino acid residues involved in the interaction are key outputs. bohrium.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. innovareacademics.in

A hypothetical docking study of this compound against a target protein would aim to identify key interactions. The isobutyl group, for example, might engage in hydrophobic interactions within a nonpolar pocket of the binding site, while the pyrimidine ring's nitrogen atoms could act as hydrogen bond acceptors. The table below illustrates the type of data that would be generated from such a study.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5LEU83, VAL65Hydrophobic (isobutyl group)
SER145, GLN146Hydrogen Bond (pyrimidine ring)
Hypothetical Dehydrogenase B-7.2PHE210, ILE199Hydrophobic (isobutyl group)
ASN150Hydrogen Bond (pyrimidine ring)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the reviewed literature.

The outcomes of these computational models are crucial for structure-activity relationship (SAR) studies and for guiding the synthesis of new derivatives with improved potency and selectivity. bohrium.comacs.org While a research paper detailing the synthesis of 2-(Benzylidinehydrazinyl)-1,6-dihydro-6-oxo-4-isobutylpyrimidine-5-carbonitrile confirms the existence and scientific interest in this compound derivatives, specific computational docking studies on the parent compound remain an area for future investigation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Human-Specific Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. researchpublish.com These models are a cornerstone of computational toxicology and drug discovery, enabling the prediction of the activity of new, unsynthesized compounds. For pyrimidine derivatives, QSAR studies have been extensively used to understand the structural requirements for various non-human biological activities, such as antimicrobial, antifungal, and larvicidal effects. ijpsonline.comscielo.br

The development of a QSAR model involves several stages. First, a dataset of compounds with known biological activities (e.g., minimum inhibitory concentration against a bacterial strain) is compiled. researchpublish.com Then, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. ijpsonline.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that relates the descriptors to the biological activity. researchpublish.comscielo.br

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. researchpublish.com A statistically robust and validated QSAR model can then be used to predict the activity of novel compounds and to guide the design of more potent analogues. For example, a QSAR study on pyrimidine derivatives with larvicidal activity against Aedes aegypti revealed that hydrophobicity and the presence of specific substituent groups were key determinants of their efficacy. scielo.br

While no specific QSAR studies focused solely on this compound were identified in the literature reviewed, the principles of QSAR are directly applicable. A hypothetical QSAR study on a series of 4-substituted pyrimidines against a non-human target, such as a plant pathogen, would generate an equation similar to the one illustrated below.

Hypothetical QSAR Equation:

log(1/IC₅₀) = 0.45 * logP - 0.12 * MR + 0.87 * E_HOMO + 2.34

log(1/IC₅₀): The biological activity (e.g., inhibitory concentration).

logP: A measure of hydrophobicity.

MR: Molar refractivity, a steric descriptor.

E_HOMO: Energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

The following table presents the kind of data that would be used to generate such a QSAR model.

CompoundSubstituent at C4logPMolar Refractivity (MR)E_HOMO (eV)Observed log(1/IC₅₀)Predicted log(1/IC₅₀)
1-Methyl1.2524.0-6.84.14.0
2-Ethyl1.7528.6-6.74.54.6
3-Propyl2.2533.2-6.65.05.1
4-Isobutyl2.7537.8-6.55.55.6

Note: The data in this table and the QSAR equation are hypothetical and for illustrative purposes only. They demonstrate the methodology that could be applied to this compound and its analogues.

Such studies on various pyrimidine scaffolds have successfully identified key structural features that influence their biological activities, aiding in the rational design of new and more effective compounds for various applications, excluding human therapeutics. nih.govrsc.org

Reaction Mechanisms and Kinetics in 4 Isobutylpyrimidine Chemistry

Fundamental Organic Reaction Mechanisms Applicable to Pyrimidines

The pyrimidine (B1678525) scaffold undergoes a range of fundamental organic reactions, including addition, elimination, substitution, and rearrangement. These processes are central to the synthesis and modification of pyrimidine-containing compounds. libretexts.org

Addition Reactions

Addition reactions to the pyrimidine ring often disrupt its aromaticity and typically lead to di- or tetrahydro-pyrimidine derivatives. One common type involves the addition of organometallic reagents, such as lithium reagents, to halopyrimidines. For instance, the addition of lithium reagents to 2-chloropyrimidine (B141910) can form intermediate dihydropyrimidines, which can then be aromatized to yield 4-substituted products. libretexts.org This provides a viable route for introducing substituents at the C4 position.

Another significant addition mechanism is the Michael-type addition, where a nucleophile adds to an activated pyrimidine ring, such as in pyrrolo[2,3-d]pyrimidines. libretexts.org While not a direct addition to a simple pyrimidine, this reaction highlights the susceptibility of fused pyrimidine systems to nucleophilic addition. Reduction reactions, using reagents like sodium borohydride, also proceed via addition of hydride to yield dihydropyrimidine (B8664642) derivatives. smolecule.com

Elimination Reactions

Elimination reactions are less common for the aromatic pyrimidine ring itself but are critical steps in many substitution mechanisms. The most prominent example is the addition-elimination mechanism (SNAr), which is a cornerstone of pyrimidine chemistry. baranlab.orgrammohancollege.ac.in In this two-step process, a nucleophile first adds to an electron-deficient carbon atom (e.g., one bearing a leaving group like a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. baranlab.org This pathway is particularly efficient for introducing amino substituents at the 2- and 4-positions of pyrimidines. baranlab.orgrammohancollege.ac.in

Pyrolytic eliminations, which involve the application of heat to induce an intramolecular, concerted elimination, are also a recognized class of organic reactions, though their application is more substrate-specific. beilstein-journals.org

Substitution Reactions (e.g., Nucleophilic, Electrophilic)

Substitution reactions are the most important class of transformations for the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): Due to the ring's electron-deficient nature, nucleophilic substitution is highly favored, especially at the 2-, 4-, and 6-positions where the negative charge of the intermediate can be delocalized over the nitrogen atoms. smolecule.comd-nb.infonih.gov Halogens at these positions serve as excellent leaving groups. tandfonline.com The reaction of a 4-chloropyrimidine (B154816) derivative with a nucleophile, for example, proceeds via the SNAr mechanism. rammohancollege.ac.in The rate of these reactions is dependent on the concentration of both the pyrimidine substrate and the nucleophile, characteristic of a second-order kinetic profile. rammohancollege.ac.in The use of a more stable, less basic nucleophile can favor substitution over potential elimination side reactions. libretexts.org

The Gabriel synthesis, which uses the phthalimide (B116566) anion as a nucleophile to introduce a primary amine group, is a classic method that can be adapted for pyrimidines to avoid over-alkylation, a common issue when using ammonia (B1221849) directly. libretexts.org

Electrophilic Aromatic Substitution (SEAr): In contrast to nucleophilic substitution, electrophilic substitution on the pyrimidine ring is difficult due to the deactivating effect of the two nitrogen atoms. tandfonline.comthieme.de When it does occur, it is highly regioselective for the C5 position, which is the most electron-rich carbon. d-nb.infothieme.deresearchgate.net The reaction generally requires the presence of electron-donating (activating) groups on the ring to proceed efficiently. researchgate.net The mechanism involves the standard three steps for SEAr: generation of a strong electrophile (often requiring a catalyst), attack by the aromatic π-system to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.comsavemyexams.com Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Rearrangement Processes

The pyrimidine ring and its derivatives can undergo several types of skeletal rearrangements, often leading to different heterocyclic systems or isomerized products.

Dimroth Rearrangement: This is a significant rearrangement process for pyrimidines. It involves the ring opening of a pyrimidine by a nucleophile, followed by rotation and ring closure to form an isomer. This is often seen in the conversion of pyrimidines to other pyridines. libretexts.orgtandfonline.com For example, activating a pyrimidine with triflic anhydride (B1165640) (Tf₂O) can facilitate a nucleophilic addition followed by a Dimroth rearrangement to yield a pyridine (B92270) skeleton. libretexts.orgtandfonline.com

Fischer-Hepp Rearrangement: While classic to anilines, a Fischer-Hepp type rearrangement has been observed in pyrimidines. This process involves the acid-catalyzed intramolecular migration of a nitroso group from an exocyclic nitrogen to the C5 position of the pyrimidine ring. The success of this rearrangement is highly dependent on the presence of activating groups on the pyrimidine ring that can stabilize the intermediates. tandfonline.comorganic-chemistry.org

Other Rearrangements: General organic rearrangements like the Beckmann (oxime to amide), Baeyer-Villiger (ketone to ester), and Favorskii (α-halo ketone to ester) rearrangements are fundamental processes that can be applied to pyrimidine derivatives bearing the appropriate functional groups. libretexts.orgwiley-vch.de For instance, a ketone substituent on a pyrimidine ring could potentially undergo a Baeyer-Villiger oxidation. wiley-vch.de

Mechanistic Studies of Pyrimidine Ring Formation and Transformation

The construction of the pyrimidine ring itself is a well-studied area, with several established synthetic routes.

The principal synthesis typically involves the cyclization of a compound containing an N-C-N fragment (like urea (B33335) or an amidine) with a β-dicarbonyl compound or its equivalent. thieme.de A classic example is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea. thieme.de Another common method involves the condensation of amidines with 1,3-dicarbonyl compounds. d-nb.info For instance, the synthesis of 1,2,3,4-tetrahydro-4-oxo-6-isobutyl-2-thioxopyrimidine-5-carbonitrile is achieved by the condensation of isovaleraldehyde (B47997), ethyl cyanoacetate, and thiourea. researchgate.net

Mechanistic studies using real-time NMR spectroscopy have provided detailed insights into the formation of alkylpyrimidines from the reaction of aliphatic ketones and nitriles promoted by triflic anhydride, confirming postulated intermediates and revealing new ones in the reaction pathway. nih.govnih.gov

Transformations of the pyrimidine ring are also of significant interest. A notable example is the skeletal editing process that converts pyrimidines into pyridines. This one-pot, two-step procedure involves the activation of the pyrimidine with an electrophile like triflic anhydride, followed by nucleophilic addition and a Dimroth rearrangement. libretexts.orgtandfonline.com

Catalytic Effects on Reaction Pathways

Catalysis is indispensable in modern pyrimidine chemistry, enabling efficient, selective, and often more environmentally friendly synthetic routes. rsc.org Transition metals, in particular, play a pivotal role.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. This reaction has been successfully applied to the synthesis of 4-alkyl- and 4-arylpyrimidines from 4-pyrimidyl tosylates and boronic acids. d-nb.infothieme.deresearchgate.net Microwave irradiation has been shown to significantly accelerate these reactions, particularly when using water as a solvent. d-nb.infothieme.de

The table below summarizes the results of a Suzuki-Miyaura coupling study for the synthesis of various 4-substituted pyrimidines.

Tosylate Substrate (1)Boronic Acid Partner (2)Product (3)Yield (%)
1a (R¹=Me, R²=H, R³=Ph)Phenyl boronic acid3a97
1b (R¹=Me, R²=Me, R³=Ph)p-Tolyl boronic acid3n75
1b (R¹=Me, R²=Me, R³=Ph)n-Butyl boronic acid3t57
1c (R¹=Me, R²=Ph, R³=Me)p-Tolyl boronic acid3o86
1d (R¹=Ph, R²=Me, R³=Me)p-Tolyl boronic acid3p77

Data sourced from a study on Suzuki-Miyaura coupling of 4-pyrimidyl tosylates. d-nb.inforesearchgate.net

Other catalytic systems are also prominent. Copper-catalyzed reactions are used for the annulation of amidines with ketones or nitriles to form the pyrimidine ring. organic-chemistry.org Iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and alcohols. aksci.com A mechanochemical magnesium-mediated Minisci reaction provides a novel, mild, and efficient method for the C-H alkylation of pyrimidines to synthesize 4-alkylpyrimidines via a radical pathway. researchgate.net The use of a simple and inexpensive HMDS/KI catalyst system has also proven effective for the N-alkylation of pyrimidin-2,4-diones. tandfonline.comtandfonline.com

Applications of 4 Isobutylpyrimidine and Its Derivatives in Advanced Chemical Research

Role as Chemical Building Blocks and Precursors in Organic Synthesis

The utility of pyrimidine (B1678525) derivatives as foundational synthons for constructing a variety of biologically relevant compounds has spurred significant research in heterocyclic chemistry. researchgate.net The isobutylpyrimidine moiety, in particular, can be incorporated into synthetic schemes to generate more complex molecular architectures.

Pyrimidine derivatives are synthetically versatile substrates used to create a wide array of heterocyclic compounds. core.ac.uk Their structure allows for functionalization at multiple positions, making them ideal precursors for more complex molecules. core.ac.uk A documented synthetic route illustrates how an isobutyl-containing pyrimidine can be constructed and serve as a building block. The synthesis of 2,6-dichloro-N-isobutylpyrimidine-4-carboxamide begins with orotic acid, which is converted to its corresponding acyl chloride. acs.orgnih.gov This intermediate then undergoes amidation through a reaction with isobutylamine (B53898) to yield the N-isobutylpyrimidine derivative. acs.orgresearchgate.net This product, a disubstituted pyrimidine, can then act as a precursor for further regioselective substitutions, where other amines or nucleophiles can displace the chlorine atoms to build more elaborate heterocyclic systems. acs.orgnih.gov Such multi-step syntheses, often employing techniques like transition metal-catalyzed reactions, are essential for producing complex and specific molecular targets. numberanalytics.comnumberanalytics.com

The concept of "privileged scaffolds"—molecular frameworks that can be modified to bind to numerous biological targets—is central to modern drug discovery. nih.gov Pyrimidine is recognized as one such scaffold, ideal for the construction of large chemical libraries due to its synthetic tractability and its presence in a multitude of approved drugs. researchgate.netnih.gov

DNA-encoded library (DEL) technology, which pairs each small molecule with a unique DNA tag, enables the rapid generation and screening of billions of compounds. nih.govnih.gov The split-and-pool synthesis strategy used in DEL construction allows for the cost-effective creation of these vast libraries, significantly accelerating early-stage drug discovery. nih.gov Synthetically tractable starting materials, such as 2,4,6-trichloropyrimidine, are often used to generate diverse libraries through sequential displacement of the chlorine atoms with various amines or via cross-coupling reactions. nih.gov This modular approach facilitates the creation of focused libraries designed to target specific protein classes, such as proteases. bcm.edu The development of these libraries is a key strategy for exploring chemical diversity and identifying novel lead compounds. digitellinc.comfrontiersin.org

Synthesis of Complex Heterocyclic Systems

Medicinal Chemistry Research and Drug Discovery Scaffolds (Excluding Clinical Human Trial Data, Dosage, Safety/Adverse Effects)

Medicinal chemistry heavily relies on the design and synthesis of novel molecules with potential therapeutic activity. openaccessjournals.com The pyrimidine core is a recurring feature in this field, valued for its ability to engage with biological targets and serve as a foundation for drug design. mdpi.comgsconlinepress.com

The pyrimidine ring is a fundamental N-heterocycle that is a key component of essential biomolecules like DNA and RNA. rsc.org In medicinal chemistry, pyrimidine derivatives are known to mimic natural pyrimidines, allowing them to interfere with various biological pathways, making them a vital scaffold in the synthesis of novel therapeutic agents. rsc.org The nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, a crucial interaction for ligand-protein binding. nih.govmdpi.com This structural feature contributes to the broad pharmacological profile of pyrimidine-containing compounds, which exhibit activities ranging from anticancer and antiviral to anti-inflammatory and antihypertensive. researchgate.netresearchgate.netrsc.orgmdpi.com The versatility of the pyrimidine skeleton ensures continued interest in its use for drug development. core.ac.uk

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. researchgate.net These investigations guide the optimization of lead compounds to enhance potency and selectivity. core.ac.ukgsconlinepress.com

A notable SAR investigation was conducted on a series of pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.orgresearchgate.net The study began with a high-throughput screening hit and systematically modified three different substituents (R₁, R₂, and R₃) on the pyrimidine core to optimize potency. acs.orgnih.gov The synthesis of one of the key intermediates, 2,6-dichloro-N-isobutylpyrimidine-4-carboxamide, demonstrates the incorporation of the isobutyl group in this class of compounds. acs.orgresearchgate.net The study found that conformational restriction of a side chain significantly increased inhibitory potency, and exchanging a morpholine (B109124) substituent for a more optimal (S)-3-hydroxypyrrolidine group further enhanced activity tenfold, leading to the identification of a potent nanomolar inhibitor, LEI-401. acs.orgnih.govresearchgate.net

Table 1: SAR Data for Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors. Data sourced from acs.orgnih.gov.
CompoundR₁ SubstituentR₂ SubstituentR₃ SubstituentInhibitory Potency (pIC₅₀)
2 (Hit Compound)N-MethylphenethylamineN-MethylphenethylamineMorpholine6.11 ± 0.05
71N-MethylphenethylamineN-MethylphenethylaminePiperidine6.15 ± 0.08
81N-MethylphenethylamineN-MethylphenethylamineDimethylamine6.41 ± 0.05
87N-MethylphenethylamineN-MethylphenethylaminePyrrolidine6.67 ± 0.04
1 (LEI-401)Cyclopropylmethyl(S)-3-Phenylpiperidine(S)-3-Hydroxypyrrolidine7.14 ± 0.04

Enzyme inhibitors are small molecules that reduce or block the catalytic activity of an enzyme and are a cornerstone of pharmacology. medcraveonline.com Pyrimidine derivatives have been successfully developed as inhibitors for a wide range of enzymes and as modulators for various receptors. researchgate.netmdpi.com

The SAR study that identified LEI-401 is a prime example of developing pyrimidine-based enzyme inhibitors, specifically targeting NAPE-PLD. acs.orgnih.govresearchgate.net In other research, 2-sulfonyl/sulfonamide pyrimidine derivatives were discovered as novel covalent inhibitors of Werner syndrome protein (WRN), a helicase enzyme implicated in certain cancers. nih.gov High-throughput screening identified a lead compound, H3B-960, with an IC₅₀ of 22 nM. nih.gov Furthermore, pyrimidine derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is crucial in cellular signaling and cancer progression. gsconlinepress.comsemanticscholar.org Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. semanticscholar.org Beyond enzyme inhibition, pyrimidine derivatives also function as receptor modulators, including antagonists for the P2Y1 receptor and modulators of the transient receptor potential vanilloid type 1 (TRPV1) receptor. mdpi.com

Table 2: Examples of Pyrimidine Derivatives as Enzyme Inhibitors and Receptor Modulators.
Derivative ClassTargetExample CompoundReported Activity (IC₅₀)Source
2-Sulfonyl/sulfonamide pyrimidineWRN Helicase (Enzyme)H3B-96022 nM nih.gov
2-Sulfonyl/sulfonamide pyrimidineWRN Helicase (Enzyme)H3B-968~10 nM nih.gov
1H-Pyrazolo[3,4-d]pyrimidineEGFRWT (Enzyme)Compound 12b0.016 µM semanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidineEGFRT790M (Enzyme)Compound 12b0.236 µM semanticscholar.org
Pyrimidine-4-carboxamideNAPE-PLD (Enzyme)LEI-40172 nM acs.orgnih.gov
Oxazolo[5,4-d]pyrimidineP2Y1 Receptor (Modulator)Not specifiedAntagonist activity mdpi.com

Development of Enzyme Inhibitors and Receptor Modulators

Estrogen Receptor Coactivator Binding Inhibitors (ER-CBIs)

The estrogen receptor (ER) is a critical factor in the development and progression of the majority of breast cancers. frontiersin.org Traditional therapies often target the ligand-binding pocket of the receptor. frontiersin.orgnih.gov However, an alternative and promising strategy involves the development of Estrogen Receptor Coactivator Binding Inhibitors (ER-CBIs). nih.govnih.gov These molecules are designed to disrupt the crucial interaction between the ER and steroid receptor coactivators (SRCs), a process necessary for the activation of gene transcription that leads to tumor growth. frontiersin.orgnih.gov By targeting this protein-protein interaction directly, ER-CBIs may offer a way to overcome resistance mechanisms that can develop with conventional antiestrogen (B12405530) therapies. nih.gov

Research has focused on creating small molecules that mimic the key structural features of the coactivator's binding motif, specifically the LXXLL sequence. nih.gov Pyrimidine-based scaffolds have emerged as a promising foundation for these inhibitors. The design of these compounds, such as 2,4-diamino-6-alkyl pyrimidines, is based on the arrangement of hydrophobic substituents that can effectively block the coactivator binding groove on the ER surface. nih.govnih.gov

Through systematic exploration of various substitutions on the pyrimidine core, researchers have developed a refined pharmacophore model for this class of CBIs. nih.gov Structure-activity relationship (SAR) studies have investigated the impact of different C-, N-, O-, and S-substituents, leading to the synthesis of a library of pyrimidine-core compounds. nih.gov The most effective of these compounds demonstrate low micromolar potency in inhibiting the ER-coactivator interaction in vitro. nih.gov Furthermore, they have proven effective in blocking estrogen-stimulated transcriptional activity in breast cancer cell models in a manner that is not overcome by increased estrogen levels, a key feature distinguishing them from traditional antagonists. nih.gov Notably, many of these pyrimidine-based CBIs exhibit high selectivity for ERα over ERβ. nih.gov

Antiproliferative Activity in Cellular Assays (Non-Human Specific)

Derivatives of 4-isobutylpyrimidine have been the subject of research for their potential antiproliferative effects in various non-human cancer cell lines. nih.govijrpr.com A study investigating novel N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives found that one compound, an N-methoxymethylated 5-methylpyrimidin-2,4-dione with a di(benzyloxy)isobutyl group at the C-6 position, demonstrated the most significant growth-inhibiting effect at micromolar concentrations on the K562 leukemia cell line. nih.gov

Further research into pyrimidine derivatives has highlighted their broad potential as anticancer agents. For instance, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives were found to have broad antiproliferative efficacy against various cancer cells. ijrpr.com Another study reported on pyrrolo[2,3-d]pyrimidin-4-one derivatives as potent antiproliferative agents against four types of cancer cell lines. ijrpr.com

The antiproliferative activity of these compounds is often evaluated against a panel of different cancer cell lines to understand their spectrum of activity. For example, some pyrimidine derivatives have been tested against cell lines such as MV-4-11, HT-29, A549, and RPMI-8226, showing a synergistic effect when combined with existing chemotherapy agents in some cases. ijrpr.com The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. ijrpr.com For example, certain derivatives have been shown to cause a significant increase in apoptosis in HCT-116 cancer cells compared to controls and to disrupt cell cycle progression by inhibiting the G1 phase. ijrpr.com

Below is a table summarizing the antiproliferative activity of selected pyrimidine derivatives in non-human cellular assays:

Compound TypeCell Line(s)Observed EffectReference
N-methoxymethylated 5-methylpyrimidin-2,4-dione with di(benzyloxy)isobutyl at C-6K562 (leukemia)Strongest effect on cell growth at micromolar concentrations. nih.gov
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-aminesPanel of 13 cancer cell linesSub-micromolar antiproliferative activity. ijrpr.com
N-(pyridin-3-yl) pyrimidin-4-amine derivativesMV4-11, HT-29, MCF-7, HeLaBroad antiproliferative efficacy with IC50 values comparable to existing drugs. ijrpr.com
Pyrrolo[2,3-d]pyrimidin-4-one derivativesFour types of cancer cell linesPotent antiproliferative agents. ijrpr.com
3-phenyltetrahydrobenzo ijrpr.comambeed.comtheno[2,3-d]pyrimidine derivativesHCT-116 (colon cancer)Superior activity to doxorubicin. ijrpr.com

Antimicrobial and Antifungal Research Potential (Non-Human Specific)

The emergence of antibiotic resistance has spurred the search for novel chemical scaffolds with antimicrobial and antifungal properties. researchgate.net Pyrimidine derivatives, including those related to this compound, have been investigated for their potential in this area. researchgate.netmdpi.comnih.gov

Research has shown that certain pyrimidine analogs can effectively inhibit the growth of various bacterial and fungal strains. researchgate.netbiomedpharmajournal.org For example, a study focusing on phenylthiazole and phenylthiophene pyrimidine diamines identified N4-[5-(3-bromophenyl)thiophene-2-yl]methyl)-N2-isobutylpyrimidine-2,4-diamine as having the strongest antibacterial properties among the synthesized compounds. researchgate.net This particular compound was found to be effective against both E. coli and S. aureus at low concentrations in vitro and also showed efficacy in a mouse model of bacteremia. researchgate.net The mechanism of action for this compound is believed to involve the destruction of the bacterial cell membrane. researchgate.net

Another area of investigation involves the synthesis of novel thieno[2,3-d]pyrimidines. One compound in this series demonstrated strong antibacterial activity against all tested bacterial strains. researchgate.net In the realm of antifungal research, some dihydrothieno[2,3-d]pyrimidine derivatives have shown considerable activity against certain fungal species. researchgate.net

The following table presents findings from studies on the antimicrobial and antifungal potential of pyrimidine derivatives:

Compound/Derivative ClassTarget Microorganism(s)Key Finding(s)Reference(s)
N4-[5-(3-bromophenyl)thiophene-2-yl]methyl)-N2-isobutylpyrimidine-2,4-diamineE. coli, S. aureusInhibited growth at low concentrations (2 and 3 µg/mL). Efficacious in a mouse model of bacteremia. Acts by destroying the bacterial cell membrane. researchgate.net
Thieno[2,3-d]pyrimidinesVarious bacterial strainsOne compound showed the strongest antibacterial activity against all tested strains. researchgate.net
Dihydrothieno[2,3-d]pyrimidine derivativesP. aeruginosa and various fungal speciesOne compound had half the potency of levofloxacin (B1675101) against P. aeruginosa and considerable antifungal activity. researchgate.net
3,4-dihydropyrimidine-2(1H)-one (DHPM) derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusSignificant antimicrobial activity was observed, with the highest inhibitory activity against Gram-negative microorganisms. nih.gov
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. kruseiMost compounds showed significant antibacterial activity. Good level of antifungal activity, some more effective than fluconazole. turkjps.org

Applications in Non-Invasive Imaging (e.g., PET Tracer Development)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. wikipedia.orgnih.gov The development of novel PET tracers is crucial for advancing the diagnosis and monitoring of various diseases, including cancer. nih.govtelixpharma.com Pyrimidine derivatives, due to their versatile chemical structure and biological activities, have been explored for their potential as scaffolds for new PET imaging agents. googleapis.com

The general principle behind PET imaging involves labeling a biologically active molecule with a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). wikipedia.orgnih.gov These radiolabeled molecules, or PET tracers, are then administered to the subject, and their distribution and accumulation in specific tissues or organs are monitored by a PET scanner. telixpharma.com This allows for the non-invasive assessment of biological targets and pathways.

While specific PET tracers based on a this compound core are not extensively detailed in the provided search results, the broader class of pyrimidine derivatives is relevant to this field. The potential for pyrimidine-based compounds to be developed into PET tracers is highlighted by their use in targeting specific biological entities, such as receptors or enzymes, that are implicated in disease. googleapis.com For instance, molecules that bind with high affinity and specificity to targets like the histamine (B1213489) H3 receptor are being developed as PET tracers for neurological conditions. snmmi.org

The development pipeline for a PET tracer involves several stages, including the synthesis of precursor molecules, radiolabeling, and preclinical evaluation in animal models to assess properties like brain uptake, specificity, and metabolic stability. snmmi.org The favorable characteristics of some pyrimidine derivatives in terms of their biological activity and ability to be chemically modified make them attractive candidates for this process.

Material Science Applications

The unique chemical properties of pyrimidine derivatives, including this compound, have led to their exploration in the field of material science. shibaura-it.ac.jp This interdisciplinary area focuses on the design and discovery of new materials with novel properties and functionalities. uu.sesocietyforscience.org

Integration into Polymer and Nanomaterial Systems

The integration of small organic molecules like this compound derivatives into polymers and nanomaterials can impart specific functionalities to the resulting materials. evitachem.commaterialneutral.info These functionalities can range from improved hydrophobicity to the introduction of bioactive properties. alfa-chemistry.comsmolecule.com

In the realm of nanomaterials, pyrimidine derivatives can be incorporated into systems like nanoparticles for targeted drug delivery. nih.govnih.gov The surface of nanoparticles can be functionalized with these molecules to improve their interaction with biological systems or to act as a targeting ligand. The integration of such compounds can also influence the physical characteristics of the nanomaterial, such as its stability and release profile. mdpi.comscienceopen.com The use of nanomaterials in paints and coatings is another area where functional additives can improve properties like durability and resistance to environmental factors. materialneutral.info

Exploration of Optical and Electronic Properties

The electronic structure of the pyrimidine ring, with its nitrogen heteroatoms, gives rise to interesting optical and electronic properties. iiste.orgekb.eg These properties can be tuned by the introduction of various substituent groups, such as the isobutyl group. ekb.eg

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the electronic properties of pyrimidine and its derivatives. iiste.org These studies calculate parameters such as energy gaps, ionization potentials, and electron affinities, which are crucial for understanding and predicting the material's behavior in electronic and optical applications. iiste.orgekb.eg The introduction of different functional groups can alter the electronic distribution within the molecule, thereby modifying its properties. ekb.eg For example, modifications can lead to a decrease in the energy gap, which can enhance the electronic properties of the material. iiste.org This tunability makes pyrimidine derivatives potential candidates for use in the development of new electronic and optical materials. societyforscience.org

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π stacking, and electrostatic effects, are weaker and more reversible than covalent bonds. wikipedia.org Key concepts within supramolecular chemistry include molecular self-assembly, molecular recognition, and host-guest chemistry. wikipedia.org In this context, the pyrimidine core of this compound and its derivatives serves as a versatile scaffold for designing molecules capable of participating in complex supramolecular assemblies and specific host-guest interactions. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, playing a crucial role in molecular recognition processes.

Research Findings on Pyrimidine Derivatives in Host-Guest Chemistry

While specific research on this compound in supramolecular applications is not extensively documented, studies on analogous pyrimidine derivatives provide significant insights into their potential. A notable area of investigation involves the use of ferrocene-containing ureidopyrimidines as electrochemical sensors. These molecules are designed to form host-guest complexes with other molecules through specific non-covalent interactions. mdpi.com

In one such study, novel 6-substituted-2-ureido-4-ferrocenylpyrimidines were synthesized and their host-guest complex formation with 2,6-diaminopyridine (B39239) was explored. mdpi.com The stability of these complexes is primarily driven by hydrogen bonds. mdpi.com The ureidopyrimidine acts as the "host," and the 2,6-diaminopyridine as the "guest." The formation of these host-guest adducts relies on the complementary arrangement of hydrogen bond donors and acceptors on the interacting molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these interactions. Low-temperature NMR measurements and titrations have been used to confirm the structure of the host-guest complexes and to calculate their association constants (Kassoc), which quantify the strength of the interaction. mdpi.com

For instance, the interaction between a ureidopyrimidine host and a 2,6-diaminopyridine guest involves the formation of strong hydrogen bonds. The urea (B33335) oxygen of the host interacts with an NH₂ group of the guest, while a nitrogen atom of the pyrimidine ring interacts with the other NH₂ group of the guest. mdpi.com The introduction of different substituents on the pyrimidine ring can significantly alter the conformational equilibrium of the host molecule and the stability of the resulting host-guest complex. mdpi.com

Table 1: Investigated Host-Guest Systems Based on Pyrimidine Derivatives
Host MoleculeGuest MoleculePrimary InteractionsAnalytical TechniquesKey Findings
6-substituted-2-ureido-4-ferrocenylpyrimidines2,6-diaminopyridineHydrogen BondingNMR Spectroscopy, Cyclic VoltammetryFormation of stable host-guest complexes confirmed; association constants calculated. mdpi.com
Thiazolo[3,2-a]pyrimidine derivativesSelf-assemblyHydrogen Bonding, Chalcogen BondingX-ray DiffractionDemonstrated the formation of centrosymmetric racemic dimeric self-assembly in the crystalline phase. mdpi.com

Self-Assembly and Molecular Recognition

The ability of pyrimidine derivatives to self-assemble into larger, ordered structures is another key aspect of their supramolecular chemistry. This process is governed by specific intermolecular interactions. For example, research on thiazolo[3,2-a]pyrimidine derivatives has shown that non-covalent forces, such as hydrogen and chalcogen bonding, can drive the formation of complex supramolecular motifs like racemic dimeric self-assemblies in the crystalline phase. mdpi.com

Molecular recognition, the specific binding of a guest molecule to a complementary host, is fundamental to these processes. wikipedia.org The design of synthetic hosts for efficient and selective molecular recognition is a major goal in supramolecular chemistry, with potential applications in areas like catalysis and chemical sensing. rsc.org The isobutyl group on this compound, being a non-polar, aliphatic chain, could contribute to host-guest binding through hydrophobic or van der Waals interactions within a suitably designed molecular cavity.

The principles of host-guest chemistry are also being applied to create complex systems with advanced functions. For example, metal-organic capsules have been designed to encapsulate reactive species, effectively protecting them from the environment. nitschkegroup-cambridge.com The tunability of pyrimidine derivatives makes them attractive candidates for incorporation into such sophisticated supramolecular architectures. The introduction of specific functional groups onto the pyrimidine ring can fine-tune the electronic and steric properties of the molecule, thereby controlling its binding affinity and selectivity for different guest molecules.

Table 2: Types of Non-Covalent Interactions in Pyrimidine-Based Supramolecular Systems
Interaction TypeDescriptionExample from Research
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. wikipedia.orgInteraction between the urea oxygen of a ureidopyrimidine and the NH₂ group of 2,6-diaminopyridine. mdpi.com
Chalcogen BondingA non-covalent interaction involving a chalcogen atom (e.g., sulfur) as the electrophilic site.Observed in the self-assembly of thiazolo[3,2-a]pyrimidine derivatives, contributing to the crystal packing. mdpi.com
π-π StackingAttractive, noncovalent interactions between aromatic rings.A potential interaction for the aromatic pyrimidine ring in suitable host-guest complexes.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. wikipedia.orgThe isobutyl group could participate in hydrophobic interactions within a binding pocket.

Future Directions and Emerging Research Avenues for 4 Isobutylpyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods often rely on harsh reagents and energy-intensive conditions. The future of 4-isobutylpyrimidine synthesis lies in the adoption of green chemistry principles to create novel, efficient, and environmentally benign methodologies.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. An iridium-catalyzed multicomponent synthesis has been developed for pyrimidines using amidines and alcohols, which proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Adapting such MCRs for the regioselective synthesis of this compound could significantly streamline production and reduce waste.

Sustainable Catalysis: Research is shifting towards the use of recoverable and non-toxic catalysts. Palladium on carbon (Pd/C) is a versatile catalyst that promotes green chemical transformations, including efficient hydrogenation and cross-coupling reactions under milder conditions, thereby reducing energy consumption. samaterials.comnih.gov The development of novel catalyst systems, such as the PN5P-Ir-pincer complexes used for general pyrimidine synthesis, offers a pathway to more sustainable production. organic-chemistry.org

Energy-Efficient Synthesis: The use of microwave and ultrasound irradiation as energy sources is a promising green alternative to conventional heating. These techniques can dramatically reduce reaction times and improve yields. nih.gov For instance, efficient, microwave-assisted one-pot strategies have been successfully applied to produce fused pyrimidine systems, a methodology that could be adapted for this compound synthesis. nih.gov

Novel Synthetic Pathways: Researchers are exploring new ways to construct the pyrimidine ring or introduce the isobutyl side-chain. One approach involves using activated N-anionic pyrimidine derivatives, which has shown good yields for C-6 substituted pyrimidines. nih.gov Another method involves the condensation of isobutylamine (B53898) with a suitable pyrimidine precursor. smolecule.com

Table 1: Modern and Sustainable Synthetic Approaches for Pyrimidine Derivatives

MethodologyDescriptionKey AdvantagesPotential for this compoundReference
Iridium-Catalyzed MCRA regioselective, multi-component synthesis from amidines and up to three different alcohols.High atom economy, reduced waste, forms complex molecules in one pot.Offers a highly efficient and sustainable route to constructing the substituted pyrimidine core. organic-chemistry.org
Microwave/Ultrasound-Assisted SynthesisUsing microwave or ultrasound energy to drive cyclization and condensation reactions.Reduced reaction times, higher yields, lower energy consumption compared to conventional heating.Can accelerate the synthesis of this compound and its fused derivatives in an eco-friendly manner. nih.gov
Activated N-Anionic Pyrimidine RouteSynthesis via an activated N-anionic pyrimidine derivative reacting with appropriate reagents.Provides good yields for specific N-substituted and C-6 substituted pyrimidines.A viable pathway for creating novel N-protected or C-6 functionalized isobutylpyrimidines. nih.gov
Palladium on Carbon (Pd/C) CatalysisUtilizing Pd/C for hydrogenation and other transformations in greener solvents.High catalytic activity, selectivity control, catalyst recyclability, enables milder reaction conditions.Applicable for precursor synthesis or modifications, promoting a greener overall process. samaterials.comnih.gov

Advanced Computational and Theoretical Predictions for Design and Discovery

The integration of computational chemistry is revolutionizing drug discovery and materials science. For this compound, these in silico tools offer a powerful way to predict molecular properties, guide synthetic efforts, and accelerate the discovery of new applications.

Future research will increasingly leverage:

Density Functional Theory (DFT): DFT calculations are used to explore the electronic structure, stability, and reactivity of molecules. researchgate.net For pyrimidine derivatives, DFT has been used to study their properties and has shown good correlation with observed antiproliferative activity. nih.gov This method can be used to design novel this compound derivatives with optimized electronic properties for applications in materials science, such as dye-sensitized solar cells. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. It is instrumental in drug design for identifying potential biological targets and understanding structure-activity relationships (SAR). gsconlinepress.com Researchers use molecular docking to screen libraries of pyrimidine compounds against targets for cancer or infectious diseases, identifying promising candidates for synthesis and biological evaluation. ontosight.airesearchgate.netgsconlinepress.com

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. gsconlinepress.com Predicting these profiles early in the design phase helps to eliminate candidates with poor drug-like properties, saving time and resources. This is crucial for developing new therapeutic agents based on the this compound scaffold.

Table 2: Computational and Theoretical Methods in Pyrimidine Research

Computational MethodApplication in Pyrimidine ResearchBenefit for this compoundReference
Density Functional Theory (DFT)Calculation of electronic properties, molecular orbitals (HOMO/LUMO), and reaction thermodynamics.Guides the design of new derivatives with tailored electronic and optical properties for materials science. nih.govresearchgate.net
Molecular DockingPredicts binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors).Accelerates the discovery of new drug candidates by identifying potential therapeutic targets and optimizing inhibitor design. ontosight.airesearchgate.netgsconlinepress.com
ADMET ScreeningIn silico prediction of a molecule's pharmacokinetic and toxicity profile.Prioritizes compounds with favorable drug-like properties, reducing late-stage failures in drug development. gsconlinepress.com
High-Throughput Screening (HTS)Computational models to predict and validate the biological activities of large numbers of molecules.Rapidly identifies lead compounds from virtual libraries for further investigation. ontosight.ai

Exploration of New Interdisciplinary Application Domains

While pyrimidines are well-established in medicine, the unique properties of this compound are opening doors to a range of new interdisciplinary fields. Future research is poised to capitalize on its distinct chemical signature and bioactivity.

Emerging application domains include:

Medical Imaging: Fluorinated derivatives of C-6 isobutyl pyrimidines have been synthesized as potential tracer molecules for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov This represents a significant application at the intersection of chemistry, biology, and medicine, enabling new ways to visualize biological processes in real-time.

Forensic Science: this compound has been identified as one of the volatile organic compounds (VOCs) released during human decomposition. uts.edu.au This discovery suggests its potential use as a chemical marker in forensic science, specifically in the training of cadaver-detection dogs or the development of analytical sensors for locating human remains. uts.edu.au

Agriculture and Public Health: Research has identified this compound as an alkaloid in certain plant essential oils. researchgate.netresearchgate.net Its presence has been correlated with larvicidal activity against mosquito species like Anopheles stephensi, a vector for malaria. researchgate.net This points to potential applications in developing new, nature-derived insecticides or larvicides for crop protection and disease vector control.

Food Science: The compound has been detected as a volatile flavor component in fermented foods, such as red sour soup. nih.gov Further research could explore its role in flavor formation and its potential use as a food additive or a marker for fermentation quality, bridging organic chemistry with food technology.

Table 3: Emerging Interdisciplinary Applications of this compound

Application DomainSpecific Role of this compoundInterdisciplinary NatureReference
Medical ImagingAs a scaffold for fluorinated PET tracer molecules.Chemistry, Nuclear Medicine, Diagnostics nih.gov
Forensic ScienceAs a volatile organic compound (VOC) marker for human decomposition.Chemistry, Law Enforcement, Forensic Pathology uts.edu.au
Agriculture / Public HealthAs a potential natural larvicide against mosquito vectors.Chemistry, Entomology, Environmental Science researchgate.net
Food ScienceIdentified as a volatile flavor compound in fermented products.Chemistry, Microbiology, Food Technology nih.gov

Synergistic Research with Other Heterocyclic Systems

In medicinal chemistry and materials science, combining different heterocyclic rings into a single molecule is a proven strategy for enhancing activity and creating novel functionalities. The this compound moiety can serve as a foundational block to be combined with other heterocyclic systems to produce hybrid molecules with synergistic or unique properties.

Future research in this area will focus on:

Fused Heterocyclic Systems: Creating polycyclic structures where the pyrimidine ring is fused with other rings like thiophene (B33073), chromene, or purine (B94841). For example, thieno[2,3-d]pyrimidines, which combine the pyrimidine and thiophene rings, have shown potent antibacterial activity. gsconlinepress.com Similarly, chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects. nih.gov

Linked Heterocyclic Systems: Synthesizing molecules where the this compound ring is linked to another heterocycle via a flexible or rigid spacer. This approach allows for the optimization of interactions with multiple binding sites on a biological target.

Novel Building Blocks: The use of synergistic building blocks, such as nitroketene N,S-acetals, provides a pathway to construct diverse and complex heterocyclic systems from simple precursors. rsc.org This strategy allows for the rapid generation of molecular diversity, combining the features of pyrimidines with other heterocycles to explore new chemical space.

This synergistic approach leverages the vast structural diversity of heterocyclic compounds to fine-tune properties like biological activity, solubility, and electronic characteristics, paving the way for the next generation of drugs and functional materials. nih.govopenaccessjournals.com

Table 4: Synergistic Research with Hybrid Heterocyclic Systems

Hybrid SystemCombined HeterocyclesObserved/Potential ApplicationReference
Thieno[2,3-d]pyrimidinesPyrimidine and ThiopheneEnhanced antibacterial activity against various bacterial strains. gsconlinepress.com
Chromeno[2,3-d]pyrimidinesPyrimidine and ChromeneAntiproliferative activity against cancer cell lines. nih.gov
Purine AnaloguesPyrimidine and ImidazoleDerivatives have been investigated as potent inhibitors of sirtuin enzymes (SIRT1, SIRT2, etc.). mdpi.com
Nitroketene N,S-acetal DerivativesUsed as precursors to build diverse heterocyclic rings.Potent pharmacological activities due to synergistic structural features. rsc.org

Q & A

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

  • Methodological Answer : Conduct risk assessments for exothermic reactions (e.g., using DSC/TGA analysis). Use inert atmospheres (N2_2/Ar) and pressure-relief setups. Document hazards in SDS sections, including first-aid measures for inhalation exposure (e.g., immediate oxygen therapy) and spill containment methods (activated carbon adsorption) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.